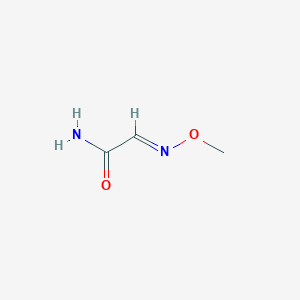
Methoxyiminoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyiminoacetamide is a component of Cymoxanil, a systemic fungicide . It is identified as 2-cyano-N-[(ethylamino)carbonyl]-2-(this compound) and is known for its efficacy against severe plant diseases .
Synthesis Analysis
This compound derivatives possessing 2,2-dichlorovinyl side chains have been synthesized . The synthesis involves a nucleophilic aromatic substitution reaction of the corresponding benzyl bromide with 2,2-dichlorovinyl derivatives in the presence of K2CO3 .
Chemical Reactions Analysis
This compound derivatives have shown potent fungicidal activities against six representative plant fungal pathogens . The exact chemical reactions involved in these activities are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Fungicidal Activity : Methoxyiminoacetamide derivatives have demonstrated potent fungicidal activities. A study found that certain derivatives were more effective against plant fungal pathogens than commercial fungicides like azoxystrobin and fenarimol (Hwang, Kim, Kim, & Kyung, 2009).
Binding Characteristics in Biochemistry : Research on the binding characteristics of this compound derivatives to cytochrome c reductase, an enzyme in the mitochondrial electron transport chain, has been conducted. This study explored how these compounds interact with different sites of the enzyme, providing insights into their biochemical behavior (Mizutani, Miki, Takenaka, & Tamura, 1997).
Antimicrobial Properties : Certain N-monosubstituted methoxyiminoacetamides have shown antimicrobial effects, particularly against Cryptococcus neoformans, a pathogenic yeast. This suggests potential applications in developing new antimicrobial agents (Garuti, Ferranti, Varoli, Giovanninetti, & Brigidi, 1988).
Oral Cephalosporin Ester Development : this compound has been used in the synthesis of orally active cephalosporin esters. These compounds showed good activity against a range of bacteria, including beta-lactamase-producing species, which is significant for antibiotic development (Fujimoto, Ishihara, Yanagisawa, Ide, Nakayama, Nakao, Sugawara, & Iwata, 1987).
Antifungal Bioactivity : Research on methyl 2-methoxyimino derivatives has shown potent antifungal activities against various pathogenic fungi. These findings are important for the development of new antifungal agents (Li & Yang, 2009).
Enzyme and Reaction Engineering : Methoxyisopropylamine, a compound related to this compound, has been studied in the context of biocatalysis, particularly in the synthesis of chiral amines. This research is crucial for understanding the production of certain herbicides and could be applied in other biocatalytic processes (Matcham, Nelson, Wang, & Wu, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-2-methoxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGHROBOKBHGJ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

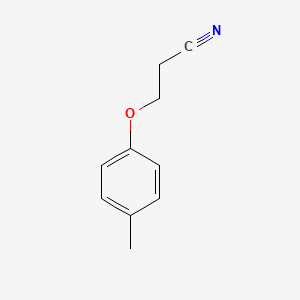

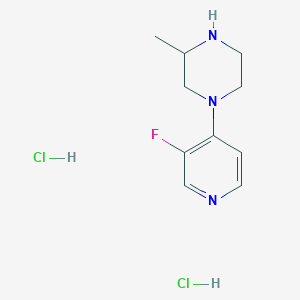
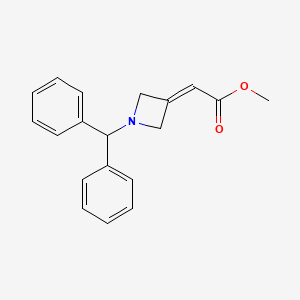
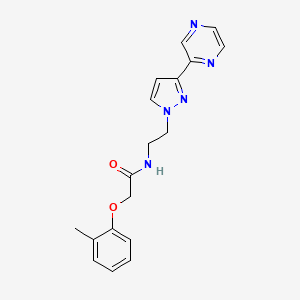
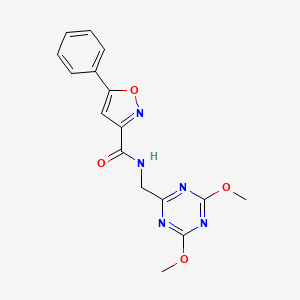
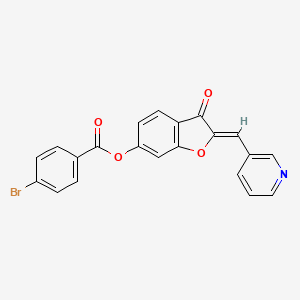
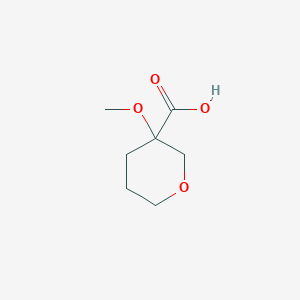
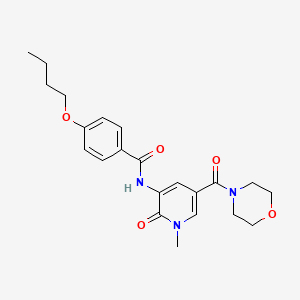
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)